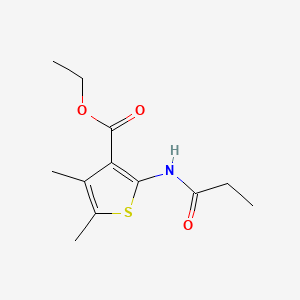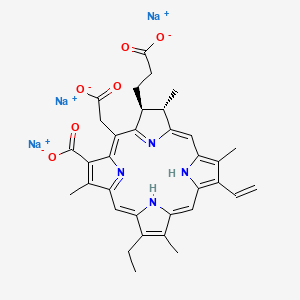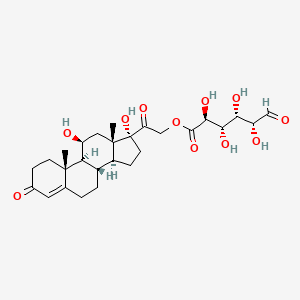
beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of beta-D-Glucopyranosiduronic acid involves intricate steps. Researchers have reported expeditious and stereocontrolled syntheses of related compounds, such as beta-D-Glc pNAc-(1→4)-[beta-D-Glc pA-(1→3)-beta-D-Glc pNAc-(1→4)]n-beta-D-Glc pA-(1→OMe), which represent structural elements of the extracellular polysaccharide hyaluronic acid .
Molecular Structure Analysis
The molecular formula of beta-D-Glucopyranosiduronic acid is C21H20O11 , with a molecular weight of 448.4 g/mol . Its chemical structure consists of a glucopyranosiduronic acid moiety attached to a pregnane scaffold. The stereochemistry and functional groups play a crucial role in its biological activity .
Scientific Research Applications
- Application : Cortisol-21-glucosiduronate serves as a precursor for saponin synthesis. Researchers have utilized its regioselective benzoylation to create building blocks for saponin molecules . These saponins can be further explored for their pharmacological properties.
- Application : Understanding its reactivity and stereochemistry contributes to the field of carbohydrate chemistry. Researchers investigate its transformations, protecting group strategies, and potential applications in drug design .
Saponin Synthesis
Carbohydrate Chemistry
Mechanism of Action
Target of Action
Cortisol-21-glucosiduronate, a glucocorticoid, primarily targets the glucocorticoid receptor (GR) . This receptor is ubiquitously expressed in all nucleated cells throughout the body . The binding of glucocorticoids to the GR plays a crucial role in regulating the immune system, metabolism, and cardiovascular function .
Mode of Action
The compound interacts with its target, the GR, through both genomic and non-genomic mechanisms . In the genomic mechanism, the glucocorticoid-GR complex translocates to the nucleus, where it regulates the transcription of target genes . This leads to the synthesis or repression of proteins, including cytokines, chemokines, inflammatory enzymes, and adhesion molecules .
Biochemical Pathways
Cortisol-21-glucosiduronate affects various biochemical pathways. Its metabolism results in cortisol glucosiduronate as the principal metabolite, accompanied by small amounts of 11β, 17,21-trihydroxypregnane-3,20-dione (THF) glucosiduronate . The absence of other normal metabolites of cortisol indicates that negligible hydrolysis at C-21 occurred and that an unoccupied C21 position is required for oxidation at C-11 and reduction at C-20 .
Pharmacokinetics
The metabolism of cortisol-21-glucosiduronate has been studied in humans. Urinary excretion was about 65% in subjects, with cortisol glucosiduronate as the principal metabolite . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of cortisol-21-glucosiduronate’s action are primarily anti-inflammatory and immunosuppressive . By binding to the GR, it modulates the immune response and inflammation, thereby helping the body restore homeostasis . Sustained increases in glucocorticoid levels can lead to various pathologies, including autoimmune disorders, cardiovascular disease, metabolic syndrome, infertility, growth suppression, and psychiatric disorders .
Action Environment
The action of cortisol-21-glucosiduronate is influenced by various environmental factors. For instance, exposure to environmental or biological stressors stimulates the release of corticotropin-releasing hormone (CRH), which in turn stimulates the secretion of adrenocorticotropic hormone (ACTH). ACTH then stimulates the synthesis of glucocorticoids . Therefore, the compound’s action, efficacy, and stability are significantly influenced by the individual’s stress levels and overall physiological state .
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O11/c1-25-7-5-14(29)9-13(25)3-4-15-16-6-8-27(37,26(16,2)10-17(30)20(15)25)19(32)12-38-24(36)23(35)22(34)21(33)18(31)11-28/h9,11,15-18,20-23,30-31,33-35,37H,3-8,10,12H2,1-2H3/t15-,16-,17-,18-,20+,21+,22-,23-,25-,26-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWZKWFVRPPPKZ-UKCKIBEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C(C(C(C(C=O)O)O)O)O)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl | |
CAS RN |
7301-54-4 |
Source


|
| Record name | Hydrocortisone 21-glucuronate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007301544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B3152117.png)
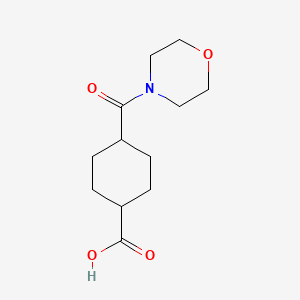
![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)
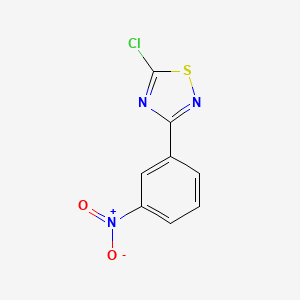
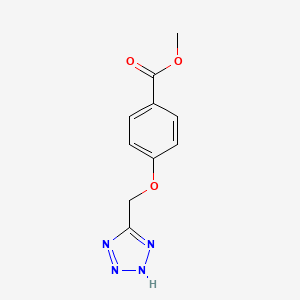

![N-(5-chloro-2-methoxyphenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B3152147.png)

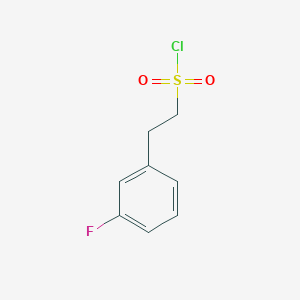


![(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate](/img/structure/B3152182.png)
